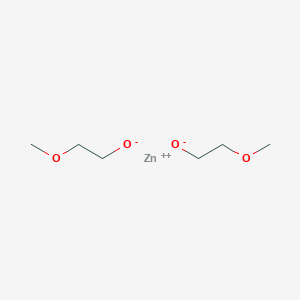

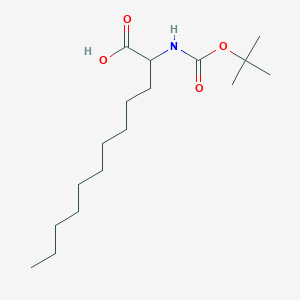

![molecular formula C15H13ClN2O2 B3097030 2-{[Chloro(phenyl)acetyl]amino}benzamide CAS No. 129768-50-9](/img/structure/B3097030.png)

2-{[Chloro(phenyl)acetyl]amino}benzamide

Overview

Description

“2-{[Chloro(phenyl)acetyl]amino}benzamide” is a derivative of benzamide . Benzamide is an organic compound with the chemical formula of C7H7NO. It is the simplest amide derivative of benzoic acid .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “2-{[Chloro(phenyl)acetyl]amino}benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of “2-{[Chloro(phenyl)acetyl]amino}benzamide” can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical And Chemical Properties Analysis

Benzamide, the parent compound of “2-{[Chloro(phenyl)acetyl]amino}benzamide”, is an off-white solid with a density of 1.341 g/cm3 . It has a melting point of 127 to 130 °C and a boiling point of 288 °C . It is slightly soluble in water .Scientific Research Applications

Modulation of Histone Acetylation

Research has demonstrated that derivatives of 2-{[Chloro(phenyl)acetyl]amino}benzamide, such as CI-994 (N-acetyldinaline), serve as histone deacetylase (HDAC) inhibitors. This inhibition leads to histone hyperacetylation in cells, suggesting a mechanism for the antitumor activity of compounds in this class. HDAC inhibitors like CI-994 cause changes in gene expression that can suppress tumor growth, making them of interest for cancer therapy research (Kraker et al., 2003).

Synthesis and Structural Analysis

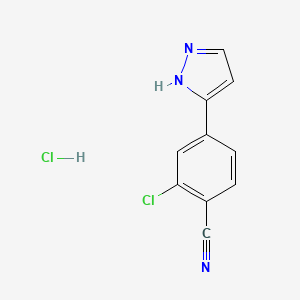

Another study focused on the synthesis and characterization of a compound with a similar structure, 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide. The research provided insights into the molecular structure through spectroscopic techniques and X-ray diffraction analysis. This work is significant for understanding the structural and electronic properties of these compounds, which can influence their biological activity (Geetha et al., 2019).

Antitubercular Activity

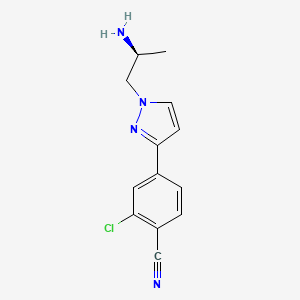

A derivative, 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, was synthesized and evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis. The study indicates the potential of such compounds in the development of new antitubercular drugs, showing significant activity and non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).

Antimicrobial and Anticancer Assessments

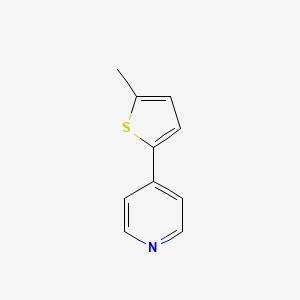

Research into 2-amino-3-cyanopyridine derivatives, including those related to 2-{[Chloro(phenyl)acetyl]amino}benzamide, has demonstrated diverse biological activities. These compounds have been assessed for their antimicrobial and anticancer properties, highlighting the versatility of this chemical framework in medicinal chemistry applications (Mansour et al., 2021).

Synthesis of Heterocyclic Compounds

Further research explores the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities. This study underscores the potential of chloro(phenyl)acetyl amino benzamide derivatives in creating compounds with significant antimicrobial properties, contributing to the search for new antibiotics (Patel & Shaikh, 2011).

Mechanism of Action

Target of Action

It is known that benzamide derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Benzamide derivatives are known to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Benzamide derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the particular target and the biological context.

Result of Action

It is known that benzamide derivatives can have a variety of effects, depending on their specific targets and the biological context .

properties

IUPAC Name |

2-[(2-chloro-2-phenylacetyl)amino]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-13(10-6-2-1-3-7-10)15(20)18-12-9-5-4-8-11(12)14(17)19/h1-9,13H,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXDKBKPPGTZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3096958.png)

amine](/img/structure/B3096965.png)

![Butyl[(3-phenoxyphenyl)methyl]amine](/img/structure/B3096968.png)

amine](/img/structure/B3096973.png)

![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)

![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)

![trilithium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B3097045.png)

![Ethyl 7-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3097060.png)

![7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3097066.png)